molecular formula C19H30NO5P B606630 3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid CAS No. 153994-97-9

3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid

Cat. No. B606630
M. Wt: 383.42
InChI Key: NLWRVVKVUYDPTH-ZIYGTXEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGP 56999A is a GABA(B) receptor antagonist, which enhances expression of brain-derived neurotrophic factor and attenuates dopamine depletion in the rat corpus striatum.

Scientific Research Applications

Pharmacological Characterization and Therapeutic Potentials

Compounds with structural similarities to the aforementioned molecule, like Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride, have been characterized for their pharmacological properties. For instance, SAR150640, a potent and selective β3-adrenoceptor agonist, demonstrates significant potential in treating preterm labor through inhibiting spontaneous contractions in human myometrial strips and preventing preterm labor in animal models without significant side effects on heart rate or blood pressure (Croci et al., 2007). This suggests that molecules with similar pharmacophores may offer therapeutic benefits in obstetrics and gynecology.

Material Science and Catalysis

In material science, the synthesis and characterization of novel compounds often lead to the development of materials with unique properties. For example, the synthesis of new heterotopic phosphonic acid, such as 3-amino-5-(dihydroxyphosphoryl)benzoic acid, highlights the creation of materials that can be used in metal phosphonate synthesis. These materials have applications in catalysis, drug delivery systems, and as components in the creation of advanced functional materials with tailored properties (Garczarek et al., 2013).

Biochemical Research and Enzyme Inhibition

In biochemical research, the synthesis of novel Hsp90 inhibitors demonstrates the role of complex molecules in the development of new therapeutic agents. Compounds such as ethyl 1-{4-[(4-hydroxycyclohexyl)carbamoyl]phenyl}-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate have shown good inhibition against Hsp90α, a critical chaperone protein involved in the proper folding of oncogenic proteins, thus presenting a potential pathway for cancer therapy (Wang Xiao-long, 2011).

properties

CAS RN

153994-97-9

Product Name

3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid

Molecular Formula

C19H30NO5P

Molecular Weight

383.42

IUPAC Name

3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid

InChI

InChI=1S/C19H30NO5P/c1-14(15-7-6-8-16(11-15)19(22)23)20-12-17(21)13-26(2,24)25-18-9-4-3-5-10-18/h6-8,11,14,17-18,20-21H,3-5,9-10,12-13H2,1-2H3,(H,22,23)/t14-,17+,26?/m1/s1

InChI Key

NLWRVVKVUYDPTH-ZIYGTXEKSA-N

SMILES

O=C(O)C1=CC=CC([C@H](NC[C@H](O)CP(OC2CCCCC2)(C)=O)C)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CGP 56999A;  CGP56999A;  CGP-56999A .

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid

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